

Spectroscopic Profile of 2-Amino-5-(methoxycarbonyl)benzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	2-Amino-5- (methoxycarbonyl)benzoic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- Amino-5-(methoxycarbonyl)benzoic acid** (CAS No. 63746-25-8), a valuable building block in organic synthesis. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and provides generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

IUPAC Name: **2-Amino-5-(methoxycarbonyl)benzoic acid** Synonyms: Methyl 4-amino-3-carboxybenzoate CAS Number: 63746-25-8 Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol

Spectroscopic Data

While specific experimental spectra for **2-Amino-5-(methoxycarbonyl)benzoic acid** are not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 8.0	d	1H	Ar-H
~7.6 - 7.8	dd	1H	Ar-H
~6.8 - 7.0	d	1H	Ar-H
~5.0 - 6.0	br s	2H	-NH ₂
~3.8	S	3H	-OCH₃
~12.0 - 13.0	br s	1H	-COOH

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~168	-СООН
~166	-COOCH₃
~150	Ar-C-NH ₂
~132	Ar-CH
~125	Ar-C-COOH
~120	Ar-C-COOCH₃
~118	Ar-CH
~115	Ar-CH
~52	-OCH₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (amine)
3300 - 2500	Strong, Very Broad	O-H stretch (carboxylic acid)
~1720	Strong	C=O stretch (ester)
~1680	Strong	C=O stretch (carboxylic acid)
~1620	Medium	N-H bend (amine)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester and carboxylic acid)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
195	[M]+ (Molecular Ion)
178	[M - OH]+
164	[M - OCH₃] ⁺
150	[M - COOH]+
136	[M - COOCH₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-5-** (methoxycarbonyl)benzoic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).



- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
 the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
 Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a
 background spectrum of the pure KBr pellet or the empty ATR crystal and subtract it from the
 sample spectrum.

Mass Spectrometry

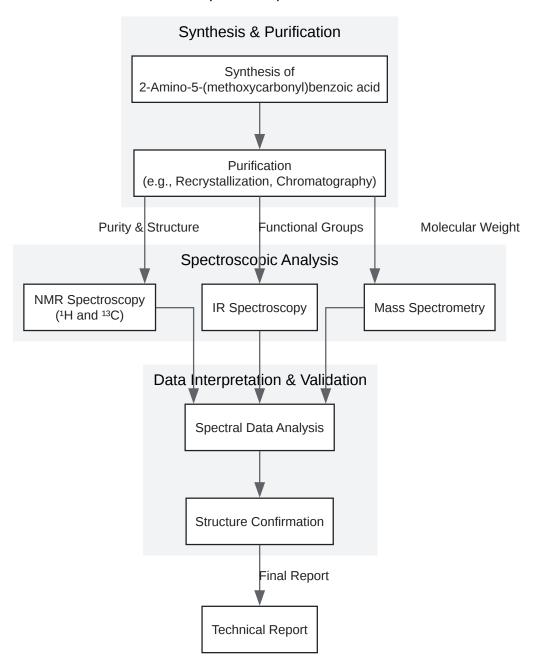
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is
 infused directly or via liquid chromatography. For EI, the sample is introduced via a direct
 insertion probe. Acquire the mass spectrum over a suitable m/z range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **2-Amino-5-(methoxycarbonyl)benzoic acid**.



Workflow for Spectroscopic Characterization



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide serves as a foundational resource for researchers working with **2-Amino-5-** (methoxycarbonyl)benzoic acid. While predicted data is provided, it is highly recommended that experimental data be obtained for confirmation in any research or development application.

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